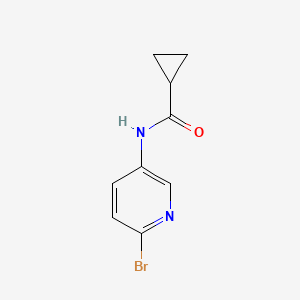
2-Iodo-5-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-Iodo-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2F3IN2 . It has a molecular weight of 273.98 g/mol .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2-Iodo-5-(trifluoromethyl)pyrimidine, is a topic of interest in the agrochemical and pharmaceutical industries . A simple, scalable, and high-yielding protocol for late-stage direct trifluoromethylation of pyrimidine nucleosides via a microwave-irradiated pathway has been described .Molecular Structure Analysis
The molecular structure of 2-Iodo-5-(trifluoromethyl)pyrimidine can be represented by the InChI string: InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H . The Canonical SMILES representation is: C1=C(C=NC(=N1)I)C(F)(F)F .Physical And Chemical Properties Analysis
2-Iodo-5-(trifluoromethyl)pyrimidine has a molecular weight of 273.98 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 130 .Aplicaciones Científicas De Investigación
Microwave-Assisted Cu-Mediated Trifluoromethylation
Research demonstrates a high-yielding protocol for the trifluoromethylation of pyrimidine nucleosides, which are crucial for pharmaceutical applications, including anticancer and antiviral agents. This method employs microwave irradiation, offering a simple and scalable approach to synthesize trifluoromethylated nucleosides from iodo-precursors, highlighting the potential of "2-Iodo-5-(trifluoromethyl)pyrimidine" derivatives in drug development (Mangla, Sanghvi, & Prasad, 2021).
Structural Characterization and Potential Drug Applications
Another study explores the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, resulting in novel structural characterizations with implications for antithyroid drug development. This demonstrates the versatility of trifluoromethylated pyrimidine derivatives in creating compounds with potential pharmaceutical applications (Chernov'yants, Burykin, Starikova, Erofeev, 2011).
Applications in Organic Light-Emitting Diodes (OLEDs)
Research on heteroleptic Ir(III) metal complexes, assembled using fluorine-free pyridyl pyrimidine cyclometalates, showcases applications toward high-performance sky-blue- and white-emitting OLEDs. These findings illustrate the role of fluorinated pyrimidine derivatives in enhancing the efficiency and color quality of OLEDs, signifying their importance in advanced electronic and photonic devices (Chang et al., 2013).
Catalysis and Synthetic Applications
Studies on the catalysis and synthetic applications reveal methods for the N-arylation of amidines to synthesize quinazolin-4(3H)-ones, showcasing the utility of "2-Iodo-5-(trifluoromethyl)pyrimidine" derivatives in constructing complex organic molecules with potential biological activities. These methods provide access to diverse compounds for pharmaceutical research and development (Li et al., 2013).
Antioxidant Properties
Another intriguing application involves the synthesis of pyrimido [4,5-d] pyrimidine derivatives using iodine catalysts to test their activity as antioxidants. This research highlights the potential of these derivatives in developing antioxidant agents, showcasing the broad applicability of trifluoromethylated pyrimidine compounds in medicinal chemistry (Cahyana, Liandi, & Zaky, 2020).
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines, including 2-Iodo-5-(trifluoromethyl)pyrimidine, are expected to find many novel applications in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are currently used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
2-iodo-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVBWBDXUZIKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289295 | |
| Record name | 2-Iodo-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-(trifluoromethyl)pyrimidine | |
CAS RN |
112930-95-7 | |
| Record name | 2-Iodo-5-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112930-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-5-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



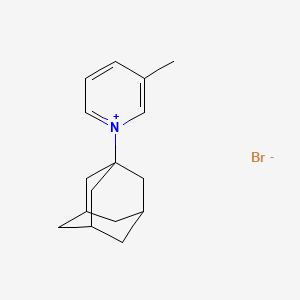
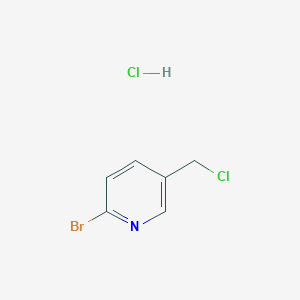
![4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one](/img/structure/B3082489.png)
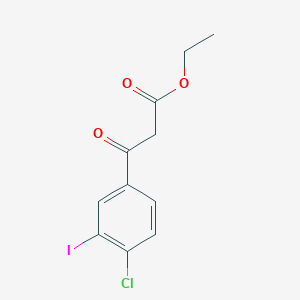

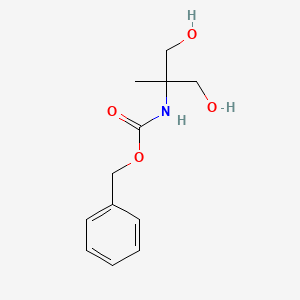
![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)
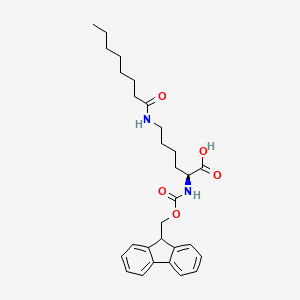
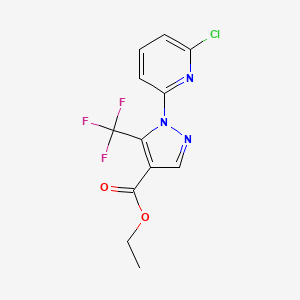
![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)
![2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3082558.png)


